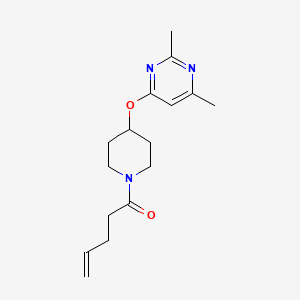

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one (CAS: 2034473-05-5) is a synthetic organic compound featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yl ether moiety and a pent-4-en-1-one chain. Its molecular formula is C19H29N3O2S2, with a molecular weight of 395.6 g/mol . Limited physicochemical data (e.g., melting point, boiling point) are publicly available, as noted in regulatory and synthetic chemistry reports .

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-5-6-16(20)19-9-7-14(8-10-19)21-15-11-12(2)17-13(3)18-15/h4,11,14H,1,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBSQZOLSRPBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable pyrimidine derivative.

Formation of the Enone Group: The enone functionality is introduced through an aldol condensation reaction, where an aldehyde and a ketone react under basic conditions to form the enone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The enone group can be reduced to form alcohols or alkanes.

Substitution: The pyrimidine and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions for substitution reactions may vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The pyrimidine moiety may interact with nucleic acids or proteins, while the piperidine ring can modulate the compound’s binding affinity and specificity. The enone group may participate in Michael addition reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one (CAS: 1797952-24-9)

- Molecular Formula : C16H22N2O2

- Molecular Weight : 274.36 g/mol

- Key Differences :

- Replaces the 2,6-dimethylpyrimidin-4-yl group with a 6-methylpyridin-2-yl moiety.

- Lacks the dithiolan ring present in the target compound.

- Simplified pent-4-en-1-one chain without sulfur atoms.

- Implications : The absence of sulfur and pyrimidine may reduce electron-deficient character, altering binding affinity in enzyme inhibition assays .

3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula: Not explicitly listed ().

- Key Differences: Incorporates a benzisoxazole-piperidine hybrid and a tetrahydro-pyridopyrimidinone system. Contains fluorine atoms, enhancing metabolic stability compared to the non-fluorinated target compound.

- Implications : Fluorination typically improves bioavailability and target selectivity in CNS-targeting pharmaceuticals .

7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula: Not explicitly listed ().

- Key Differences: Features a pyrazolopyrazine ring system fused with pyridopyrimidinone. Includes a dimethylaminomethyl group on the piperidine, enhancing solubility in polar solvents.

- Implications : The extended aromatic system may confer stronger π-π stacking interactions in protein binding pockets .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is , with a molecular weight of approximately 288.39 g/mol. Its structure features a piperidine ring, a pyrimidine moiety, and a pentenone functional group, which contribute to its reactivity and biological properties.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in critical biochemical pathways. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

- Receptor Interaction : The compound may bind to G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent.

Anticancer Properties

In cellular models, this compound has shown promise in inhibiting the proliferation of cancer cells. For example, studies involving A431 vulvar epidermal carcinoma cells revealed that it significantly reduced cell migration and invasion rates. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one:

| Study | Findings |

|---|---|

| Colombeau et al. (2008) | Demonstrated significant inhibition of cell proliferation in A431 cells. |

| Garavaglia et al. (2012) | Found that the compound inhibited specific enzymes linked to nucleotide biosynthesis, enhancing antiviral activity against hepatitis E virus (HEV). |

| Chopra et al. (2015) | Reported antimicrobial activity against Plasmodium falciparum, suggesting potential as an antimalarial agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.